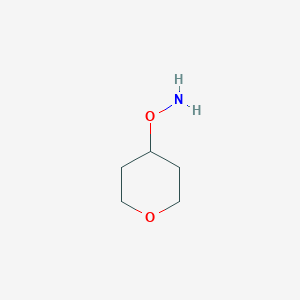

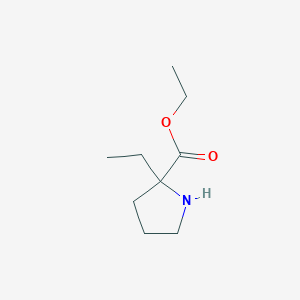

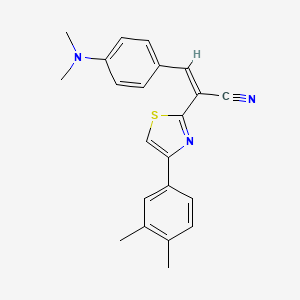

![molecular formula C13H21NO4 B3017828 2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid CAS No. 618392-72-6](/img/structure/B3017828.png)

2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid is a compound that can be inferred to have biological activity based on the related structures discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar morpholine derivatives and their potential uses in medicinal chemistry. Morpholine and its derivatives are known for their utility in pharmaceuticals, particularly due to their fungicidal and antimicrobial properties.

Synthesis Analysis

The synthesis of related morpholine derivatives has been explored in the literature. For instance, the synthesis of 2-morpholine carboxylic acid derivatives has been described, which involves the conversion of esters into a novel ring system, 1-aza-4-oxabicyclo[3.3.1]non-6-one . Another synthesis approach for a morpholine derivative, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, involved a nine-step process with bromination and cyclization as key steps . These methods could potentially be adapted or provide a foundation for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of the morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This ring is a versatile scaffold that can be functionalized to create a variety of biologically active compounds. The structural elaboration of these derivatives can lead to the formation of complex bicyclic systems, as seen in the synthesis of 1-aza-4-oxabicyclo[3.3.1]non-6-one .

Chemical Reactions Analysis

Morpholine derivatives undergo various chemical reactions that are crucial for their biological activity. For example, the introduction of a gem-dimethyl group on the morpholine core was found to improve plasmatic stability while maintaining antifungal activity . The force degradation study of a morpholinium derivative also highlighted the stability of these compounds under various stress factors, with the exception of hydrogen peroxide and UV radiation . These reactions and stability profiles are important for the development of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The presence of the morpholine ring contributes to the solubility and stability of these compounds. For instance, the stability of a morpholinium derivative under laboratory conditions, as well as its resistance to degradation by acid, alkali, and moderate temperatures, was demonstrated . These properties are essential for the practical application of these compounds in medicinal chemistry.

作用机制

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a morpholinyl group and an acetic acid moiety suggests that it might interact with its targets through hydrogen bonding or ionic interactions .

Biochemical Pathways

Based on its structure, it could potentially be involved in pathways where morpholine or acetic acid derivatives play a role .

Pharmacokinetics

Its bioavailability, how quickly it is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how it is excreted are all factors that would need to be investigated in pharmacokinetic studies .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s activity could be affected by the pH of its environment, as this can influence the ionization state of the compound. Similarly, high temperatures could potentially lead to the degradation of the compound, reducing its efficacy .

属性

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)cyclopentyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c15-11(14-5-7-18-8-6-14)9-13(10-12(16)17)3-1-2-4-13/h1-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWWXZGJUKUHGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)N2CCOCC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

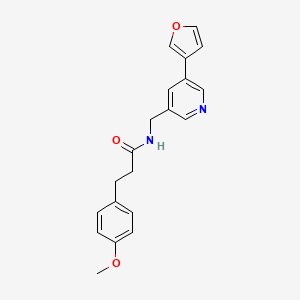

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B3017745.png)

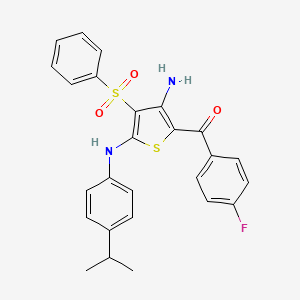

![(E)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3017761.png)

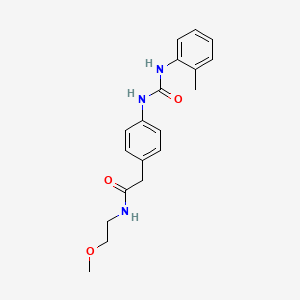

![6-[(4-chlorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B3017763.png)

![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B3017766.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3017768.png)